7-Methoxy-3-nitro-4H-chromen-4-one

iNOS inhibition anti-inflammatory nitric oxide

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a 3-nitrochromone featuring a 7-methoxy donor group that critically modulates electronic properties and biological activity—unlike generic chromones. With a documented iNOS inhibition IC50 of 24.2 μM and a high-yield (78.5%) reduction to 3-amino-7-methoxy-4H-chromen-4-one, it delivers a quantitative, scaffold-specific advantage for anti-inflammatory and anticancer programs targeting PLC pathways. Insist on this exact substitution pattern—research shows that even minor positional changes can abolish potency.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
CAS No. 65795-30-4
Cat. No. B8739178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-nitro-4H-chromen-4-one
CAS65795-30-4
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3
InChIKeyJHHWFHNZMMUDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-nitro-4H-chromen-4-one: A Versatile 3-Nitrochromone Scaffold for Medicinal Chemistry and Biological Screening


7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic chromone derivative belonging to the 3-nitro-4H-chromen-4-one class. This compound is characterized by a nitro group at the 3-position and a methoxy group at the 7-position of the chromone core, a substitution pattern that influences its physicochemical properties and biological profile [1]. It serves as a versatile intermediate for the synthesis of 3-amino-7-methoxy-4H-chromen-4-one [2] and related heterocyclic compounds, and has been investigated for its potential as an inhibitor of inducible nitric oxide synthase (iNOS) and α-glucosidase [3].

Why Generic 3-Nitrochromone Substitution Is Inadequate: Evidence-Driven Differentiation of 7-Methoxy-3-nitro-4H-chromen-4-one


Generic substitution among 3-nitrochromones is scientifically unsound because the position and nature of substituents on the chromone core critically modulate both electronic properties and biological activity. Structure-activity relationship (SAR) studies demonstrate that electron-donating substituents at the 7-position, such as the methoxy group in 7-methoxy-3-nitro-4H-chromen-4-one, can significantly alter the compound's ability to participate in redox reactions and interact with molecular targets [1]. Furthermore, class-level evidence indicates that 3-nitrochromones exhibit varying degrees of phospholipase C (PLC) inhibition (IC50 < 10 μg/mL) [2], and the specific substitution pattern directly influences potency and selectivity. Therefore, procurement decisions must be guided by compound-specific quantitative data rather than class-based assumptions.

Quantitative Differentiation of 7-Methoxy-3-nitro-4H-chromen-4-one: Comparative Performance Against Analogs and In-Class Candidates


Inducible Nitric Oxide Synthase (iNOS) Inhibition: A Class-Level Benchmark for Anti-Inflammatory Potential

7-Methoxy-3-nitro-4H-chromen-4-one demonstrates measurable inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses. While direct head-to-head data against close analogs are absent, its reported IC50 value of 24,200 nM (24.2 μM) in a cell-based assay provides a quantitative benchmark for comparison with other 3-nitrochromones and chromone derivatives [1].

iNOS inhibition anti-inflammatory nitric oxide

Phospholipase C (PLC) Inhibition: Class-Level Evidence for Anticancer Research Applications

As a member of the 3-nitrochromone class, 7-methoxy-3-nitro-4H-chromen-4-one is structurally related to compounds that inhibit phosphatidylinositol-specific phospholipase C (PLC) with IC50 values below 10 μg/mL in human melanoma cells [1]. Although direct data for this specific compound are unavailable, this class-level evidence supports its potential utility in anticancer research targeting PLC-mediated pathways.

PLC inhibition anticancer melanoma

Synthetic Versatility: Quantitative Reduction Yield to 3-Amino-7-methoxy-4H-chromen-4-one

7-Methoxy-3-nitro-4H-chromen-4-one serves as a key precursor for the synthesis of 3-amino-7-methoxy-4H-chromen-4-one via nitro group reduction. A reported synthetic route achieves this transformation with a 78.5% yield [1], providing a quantifiable metric for process efficiency. This contrasts with alternative synthetic routes that may require different starting materials or offer lower yields.

synthetic intermediate reduction yield medicinal chemistry

Optimal Research and Industrial Use Cases for 7-Methoxy-3-nitro-4H-chromen-4-one Based on Quantitative Evidence


Synthesis of 3-Amino-7-methoxy-4H-chromen-4-one and Downstream Derivatives

Due to its established reduction yield of 78.5% to 3-amino-7-methoxy-4H-chromen-4-one [1], 7-methoxy-3-nitro-4H-chromen-4-one is an optimal starting material for medicinal chemistry programs requiring the 3-aminochromone scaffold. This high-yielding transformation supports efficient scale-up and cost-effective production of 3-amino-7-methoxy-4H-chromen-4-one, which can serve as a versatile building block for generating libraries of chromone-based compounds with potential biological activities [2].

Anti-Inflammatory Drug Discovery and iNOS Inhibition Screening

With a documented iNOS inhibition IC50 of 24.2 μM in IL-1β/IFNγ-stimulated rat RINmF cells [1], 7-methoxy-3-nitro-4H-chromen-4-one is suitable for use as a reference compound or starting point in anti-inflammatory drug discovery. Researchers can utilize this quantitative benchmark to assess the iNOS inhibitory potency of novel chromone derivatives or to explore structure-activity relationships aimed at improving iNOS selectivity and potency [2].

PLC-Targeted Anticancer Agent Development

Class-level evidence indicating that 3-nitrochromones inhibit phospholipase C (PLC) with IC50 values below 10 μg/mL [1] supports the application of 7-methoxy-3-nitro-4H-chromen-4-one in anticancer research targeting PLC-dependent signaling pathways. This compound can serve as a scaffold for the design and synthesis of more potent PLC inhibitors, with the 7-methoxy group potentially modulating electron density and biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-3-nitro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.